2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole
Overview
Description
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole is an organic compound known for its vibrant yellow to orange crystalline powder form. This compound exhibits strong visible light absorption properties, particularly in the 450-530 nm wavelength range . It is a derivative of indole and benzo[d]thiazole, both of which are significant in various biological and chemical applications.
Mechanism of Action
Target of Action
The compound “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole”, also known as “1-Methyl-2-phenyl-3-(benzothiazol-2-ylazo)-1H-indole”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization . These effects can lead to significant changes in cellular behavior and function, making this compound a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives have been shown to bind to multiple receptors with high affinity, leading to modulation of their activity . Additionally, these compounds can inhibit or activate specific enzymes, resulting in altered biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives have been reported to exhibit varying degrees of stability and degradation, which can influence their long-term effects on cells and tissues . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole typically involves the reaction of 1-methyl-2-phenyl-1H-indole-3-diazonium chloride with benzo[d]thiazole under controlled conditions. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzo[d]thiazole rings. .
Scientific Research Applications
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes and pigments due to its strong light absorption properties.
Comparison with Similar Compounds
Similar compounds include other indole and benzo[d]thiazole derivatives, such as:
1-Methyl-2-phenyl-1H-indole: Shares the indole core but lacks the diazenyl and benzo[d]thiazole groups.
Benzo[d]thiazole: Lacks the indole and diazenyl groups but shares the benzo[d]thiazole core.
2-((1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole: Similar structure but with a benzo[d]imidazole ring instead of benzo[d]thiazole.
The uniqueness of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(1-methyl-2-phenylindol-3-yl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S/c1-26-18-13-7-5-11-16(18)20(21(26)15-9-3-2-4-10-15)24-25-22-23-17-12-6-8-14-19(17)27-22/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMKSSZMOPVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743285 | |
Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55773-66-5 | |
Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.